

# An In-depth Technical Guide to the Physicochemical Properties of Aminopropanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Aminopropanol**

Cat. No.: **B1366323**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Versatile Scaffolds of Aminopropanol Isomers

**Aminopropanols** are a class of organic compounds that contain both an amino group and a hydroxyl group, making them valuable bifunctional building blocks in organic synthesis and medicinal chemistry. Their structural simplicity, combined with the presence of two reactive functional groups, allows for a wide range of chemical modifications, making them key intermediates in the synthesis of numerous pharmaceuticals and other specialty chemicals. This guide provides an in-depth exploration of the core physicochemical properties of the three main isomers of **aminopropanol**: 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol. Understanding these fundamental properties is paramount for researchers and drug development professionals, as they directly influence reaction kinetics, product purity, formulation strategies, and biological activity.

The strategic placement of the amino and hydroxyl groups in each isomer results in distinct chemical and physical characteristics. These differences in properties such as basicity ( $pK_a$ ), boiling point, melting point, and solubility are not merely academic points of interest; they are critical parameters that dictate the practical application of these molecules. For instance, the  $pK_a$  value is a crucial determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, while solubility characteristics are fundamental to developing effective drug delivery systems. This guide will delve into these properties, offering not just

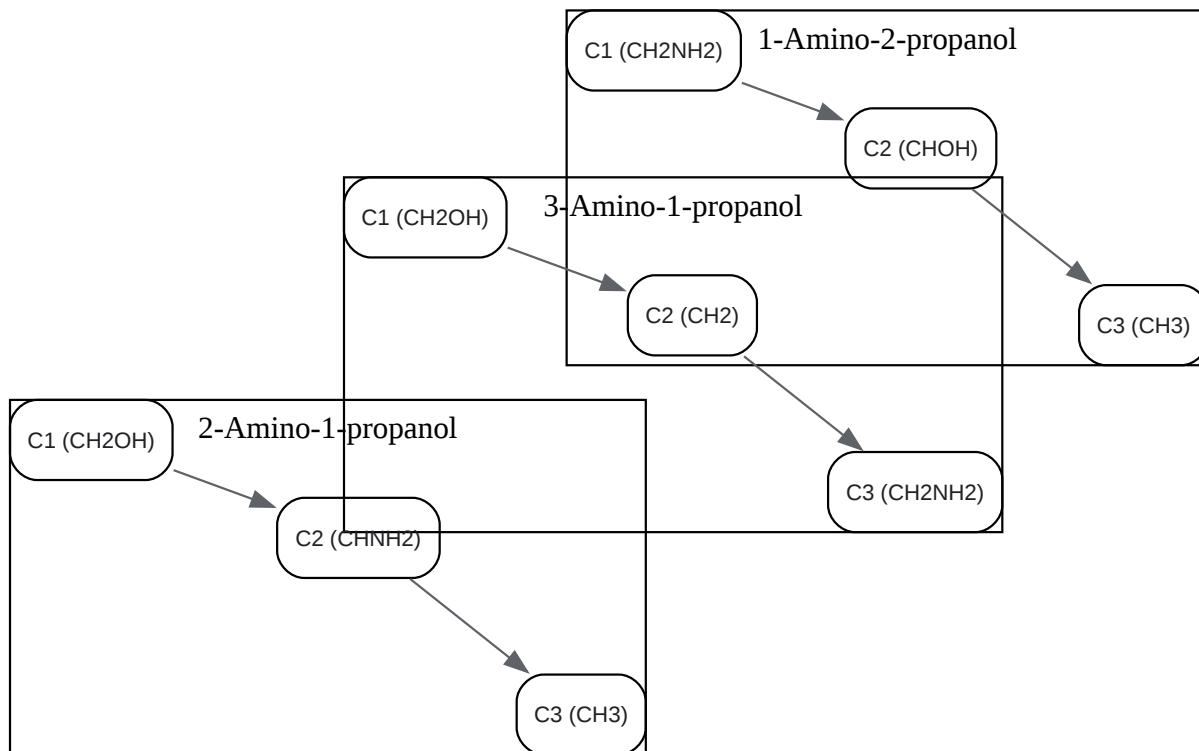
data, but also the underlying scientific principles and practical implications for the laboratory and clinical settings.

## The Isomers of Aminopropanol: A Structural Overview

The three primary isomers of **aminopropanol**—1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol—all share the same molecular formula,  $C_3H_9NO$ , and a molecular weight of approximately 75.11 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) However, the arrangement of the amino and hydroxyl groups on the three-carbon propane backbone gives rise to their unique properties.

- 1-Amino-2-propanol: Also known as isopropanolamine, this isomer features a primary amine at the C1 position and a secondary hydroxyl group at the C2 position.[\[4\]](#) This structure contains a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-1-amino-2-propanol.
- 2-Amino-1-propanol: This isomer has a primary hydroxyl group at the C1 position and a primary amine at the C2 position. It is also a chiral molecule due to the stereocenter at the C2 position.
- 3-Amino-1-propanol: In this isomer, the primary amine and primary hydroxyl groups are at the terminal C3 and C1 positions, respectively.[\[5\]](#) This arrangement results in a non-chiral molecule.

The distinct spatial relationship between the electron-withdrawing hydroxyl group and the basic amino group in each isomer significantly influences their electronic properties and intermolecular interactions.



[Click to download full resolution via product page](#)

Caption: Structural overview of the three main **aminopropanol** isomers.

## Core Physicochemical Properties: A Comparative Analysis

The subtle differences in the molecular architecture of the **aminopropanol** isomers lead to significant variations in their macroscopic properties. A comprehensive understanding of these properties is essential for their effective use in research and development.

### Table 1: Key Physicochemical Properties of Aminopropanol Isomers

Property	1-Amino-2-propanol	2-Amino-1-propanol	3-Amino-1-propanol
CAS Number	78-96-6[6]	6168-72-5[3]	156-87-6[7]
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NO[6]	C <sub>3</sub> H <sub>9</sub> NO[1]	C <sub>3</sub> H <sub>9</sub> NO[7]
Molecular Weight (g/mol)	75.11[6]	75.11[1]	75.11[8]
Appearance	Colorless to pale yellow liquid[4][6]	-	Colorless to pale yellow liquid[5][7]
Odor	Slight ammonia-like[4][6]	-	Fish-like, amine-like[9][10]
Melting Point (°C)	-2 to 1.74[11][12]	-	10 to 12.4[5][7]
Boiling Point (°C)	159.46 to 160[11][12][13]	-	184 to 188[7][8][14]
Density (g/mL at 20-25°C)	0.961 to 0.973[12][13]	-	0.982 to 0.9893[9][14]
Flash Point (°C)	71 to 77[11][15]	-	79 to 100[7][9]
pKa	-	-	9.96[10]
Solubility	Soluble in water, alcohol, ether, acetone, benzene, CCl <sub>4</sub> [11][13]	-	Miscible with water, alcohol, ether, acetone, chloroform[9][10]

## Basicity and pKa: The Heart of Reactivity and Biological Interaction

The basicity of the amino group, quantified by the pKa value, is arguably one of the most critical properties for drug development. It governs the extent of ionization at physiological pH, which in turn influences a molecule's ability to cross biological membranes and interact with target receptors.

The pKa of an **aminopropanol** is influenced by the proximity of the electron-withdrawing hydroxyl group. In 1-amino-2-propanol and 2-amino-1-propanol, the hydroxyl group is on an adjacent carbon to the amino group, exerting an inductive effect that reduces the electron density on the nitrogen atom and thus lowers its basicity compared to a simple alkylamine. In 3-amino-1-propanol, the hydroxyl and amino groups are separated by an additional methylene group, diminishing the inductive effect and resulting in a higher pKa, closer to that of a primary alkylamine. The reported pKa for 3-**aminopropanol** is approximately 9.96.[10]

## Boiling and Melting Points: A Reflection of Intermolecular Forces

The boiling and melting points of the **aminopropanol** isomers are dictated by the strength of their intermolecular forces, primarily hydrogen bonding. The presence of both -OH and -NH<sub>2</sub> groups allows for extensive hydrogen bonding networks.

3-Amino-1-propanol exhibits the highest boiling point among the isomers.[7][8][14] This can be attributed to the greater separation between the functional groups, which may allow for more effective intermolecular hydrogen bonding with less steric hindrance. Conversely, 1-amino-2-propanol has a lower boiling point.[11][12][13] The melting point of 3-amino-1-propanol is also notably higher than that of 1-amino-2-propanol, suggesting a more ordered and stable crystal lattice structure.[5][7]

## Solubility: "Like Dissolves Like" in Action

All three **aminopropanol** isomers are readily soluble in water and other polar protic solvents due to their ability to form hydrogen bonds with the solvent molecules.[9][10][11][13] They are also soluble in a range of organic solvents, including alcohols, ethers, and acetone.[9][10][11][13] This broad solubility profile makes them versatile reagents in a variety of reaction conditions. The high solubility in aqueous media is a direct result of the polar C-N, C-O, and O-H bonds within their structures.[7]

## Applications in Drug Development and Beyond

The unique physicochemical properties of **aminopropanols** make them valuable intermediates in the pharmaceutical industry.

- Pharmaceutical Intermediates: **Aminopropanols** are key building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). For instance, they are used in the production of beta-blockers and antimicrobial agents.[7] The chiral nature of 1-amino-2-propanol and 2-amino-1-propanol is particularly important in the synthesis of enantiomerically pure drugs, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects.
- Buffers and Solubilizers: Their ability to act as weak bases makes them effective buffers in various formulations.[11] They are also good solubilizers of oils and fats, which is why they are used to neutralize fatty acids and sulfonic acid-based surfactants.[11]
- Corrosion Inhibitors and Other Industrial Uses: Beyond pharmaceuticals, **aminopropanols** find applications as corrosion inhibitors, in the production of agrochemicals, surfactants, and in polymer chemistry.[7] Racemic 1-aminopropan-2-ol is commonly used in metalworking fluids, waterborne coatings, and personal care products.[11]

## Experimental Protocols: Characterization of Aminopropanol Properties

To ensure the quality and consistency of **aminopropanols** used in research and manufacturing, it is essential to have reliable methods for their characterization.

### Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of an **aminopropanol**.

Objective: To determine the pKa of the conjugate acid of an **aminopropanol** isomer.

Materials:

- **Aminopropanol** sample
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized water

- pH meter with a combination electrode
- Magnetic stirrer and stir bar
- Burette (50 mL)
- Beaker (100 mL)

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Accurately weigh a known amount of the **aminopropanol** sample and dissolve it in a known volume of deionized water in the beaker.
- Place the beaker on the magnetic stirrer and add the stir bar.
- Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
- Record the initial pH of the solution.
- Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.5 mL) at a time.
- After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
- Continue the titration until the pH has dropped significantly, well past the equivalence point.
- Plot a titration curve of pH versus the volume of HCl added.
- Determine the equivalence point (the point of steepest inflection) from the curve.
- The pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is equal to the pKa of the conjugate acid of the **aminopropanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

## Protocol 2: Synthesis of 1-Amino-2-propanol

This protocol provides a general method for the synthesis of racemic 1-amino-2-propanol.

Objective: To synthesize 1-amino-2-propanol from propylene oxide and ammonia.

Materials:

- Propylene oxide
- Aqueous ammonia
- Reaction vessel (e.g., a pressure reactor)
- Distillation apparatus

Procedure:

- Caution: Propylene oxide is a volatile and flammable substance. This reaction should be carried out in a well-ventilated fume hood and with appropriate personal protective equipment.
- Charge the reaction vessel with aqueous ammonia.
- Slowly add propylene oxide to the aqueous ammonia solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.
- Seal the reactor and heat the mixture. The reaction is typically carried out under pressure.
- After the reaction is complete, cool the reactor to room temperature.
- The resulting product mixture will contain 1-amino-2-propanol, as well as di- and triisopropanolamines as byproducts.

- Fractional distillation is used to separate the 1-amino-2-propanol from the other products and unreacted starting materials.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Amino-propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 2. Aminopropanol | C3H9NO | CID 5256658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminopropanol | C3H9NO | CID 5126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. guidechem.com [guidechem.com]
- 8. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 12. 78-96-6 CAS MSDS (Amino-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-アミノ-1-プロパノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Aminopropanol (mixture of isomers) for synthesis 78-96-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Aminopropanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1366323#aminopropanol-basic-physicochemical-properties\]](https://www.benchchem.com/product/b1366323#aminopropanol-basic-physicochemical-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)